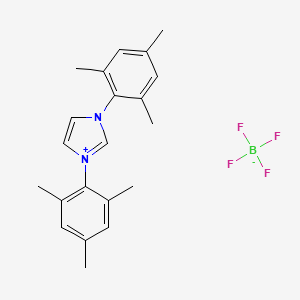

1,3-Bis(2,4,6-trimethylphenyl)imidazolium tetrafluoroborate

CAS No.: 286014-53-7

Cat. No.: VC8096170

Molecular Formula: C21H25BF4N2

Molecular Weight: 392.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 286014-53-7 |

|---|---|

| Molecular Formula | C21H25BF4N2 |

| Molecular Weight | 392.2 g/mol |

| IUPAC Name | 1,3-bis(2,4,6-trimethylphenyl)imidazol-1-ium;tetrafluoroborate |

| Standard InChI | InChI=1S/C21H25N2.BF4/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;2-1(3,4)5/h7-13H,1-6H3;/q+1;-1 |

| Standard InChI Key | VMNIOVNFFKZSAL-UHFFFAOYSA-N |

| SMILES | [B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C3=C(C=C(C=C3C)C)C)C |

| Canonical SMILES | [B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C3=C(C=C(C=C3C)C)C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1,3-Bis(2,4,6-trimethylphenyl)imidazolium tetrafluoroborate consists of an imidazolium cation substituted at the 1- and 3-positions with mesityl groups and a tetrafluoroborate (BF₄⁻) anion. The mesityl groups impart significant steric bulk, shielding the carbene center in derived NHCs and enhancing their stability. The tetrafluoroborate anion contributes to the compound’s ionic character and solubility in polar solvents .

Physical and Chemical Properties

Key physicochemical properties are summarized below:

The compound’s high thermal stability and low hygroscopicity make it suitable for long-term storage and use in moisture-sensitive reactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a two-step process:

-

Quaternization of Imidazole: 2,4,6-Trimethylaniline reacts with glyoxal and paraformaldehyde under acidic conditions to form the imidazolium chloride intermediate .

-

Anion Exchange: The chloride ion is replaced with tetrafluoroborate via metathesis with sodium tetrafluoroborate (NaBF₄) or ammonium tetrafluoroborate (NH₄BF₄) in polar solvents like methanol or acetonitrile .

Recent advances include mechanochemical methods, where ball milling the imidazolium chloride with NaBF₄ yields the tetrafluoroborate salt without solvents, improving efficiency and reducing waste .

Industrial Manufacturing

Industrial production scales the laboratory synthesis, optimizing reaction conditions (e.g., temperature, stoichiometry) and purification steps. Continuous flow reactors are employed to enhance yield and consistency, particularly for high-demand applications in pharmaceutical and polymer industries .

Applications in Catalysis

N-Heterocyclic Carbene (NHC) Precursor

Deprotonation of the imidazolium salt generates a mesoionic carbene, which forms stable complexes with transition metals like copper, ruthenium, and palladium. These complexes catalyze reactions such as:

-

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for synthesizing triazoles .

-

Cross-Coupling: Buchwald-Hartwig amination and Suzuki-Miyaura coupling for C–N and C–C bond formation .

-

Hydrogenation: Asymmetric hydrogenation of ketones using ruthenium-NHC complexes .

Ionic Liquids

The compound serves as a precursor for ionic liquids with high thermal stability and low volatility. These liquids are utilized as green solvents in electrochemistry and CO₂ capture .

Comparison with Related Compounds

1,3-Bis(2,4,6-Trimethylphenyl)-4,5-Dihydroimidazolium Tetrafluoroborate

The dihydroimidazolium analogue (SIMes·HBF₄) features a saturated backbone, reducing carbene basicity but enhancing stability. This makes it preferable for reactions requiring prolonged catalyst lifetimes .

1,3-Bis(2,6-Diisopropylphenyl)imidazolium Tetrafluoroborate

Bulkier diisopropylphenyl groups increase steric hindrance, slowing substrate access but improving selectivity in asymmetric catalysis .

Recent Research Advances

Polymer Science

NHCs derived from this compound catalyze ring-opening polymerization of lactones, yielding biodegradable polyesters with controlled molecular weights .

Biomedical Applications

Preliminary studies explore imidazolium salts as antimicrobial agents, though toxicity remains a concern .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume